![molecular formula C16H13N3O2S B2841886 9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-66-7](/img/structure/B2841886.png)
9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic compound that contains a pyrido[1,2-a][1,3,5]triazin-4-one core structure . This core is a heterocyclic compound (a ring structure containing atoms of at least two different elements) and is often found in various pharmaceuticals and functional materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar triazine derivatives have been synthesized by introducing substituents into positions 2, 4, and 7 of the ring . The diversity in the derivatization of the triazine scaffold is achieved by the introduction of substituents via two complementary approaches for the synthesis of key intermediates .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be confirmed by techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazine derivatives are known to exhibit a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Triazine derivatives have been synthesized through various chemical reactions and evaluated for their potential antitumor activities. For instance, the synthesis of novel triazines and triazepines from key precursors demonstrated antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2, highlighting the potential of triazine derivatives in cancer research (Badrey & Gomha, 2012).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial properties of pyrido[3,4-e]-1,2,4-triazines and related compounds were investigated, showing inhibitory effects on strains of Candida, Aspergillus, Mucor, and Trychophyton species at MIC's of less than or equal to 16 micrograms/mL (Reich et al., 1989). This suggests their potential use as antifungal agents in medical applications.
Heterocyclic Chemistry and Chemical Synthesis
The chemical synthesis of 1,2,4-triazine derivatives involves complex reactions that yield various biologically active compounds. For example, the reaction of cyclic ketones with 1,2,4-triazin-5(4H)-ones under certain conditions led to the formation of polycyclic systems with potential pharmaceutical applications (Egorov et al., 2012). These findings contribute to the broader field of heterocyclic chemistry, where triazine derivatives are explored for their unique chemical properties and potential in drug development.
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of related triazine derivatives . Additionally, its potential uses in material science, such as in the fabrication of organic light-emitting diodes (OLEDs), could also be explored .
Propriétés
IUPAC Name |
9-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-6-5-9-19-14(11)17-15(18-16(19)21)22-10-13(20)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVWWRUJRDGDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)
![3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2841804.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2841805.png)
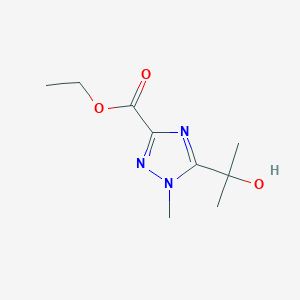
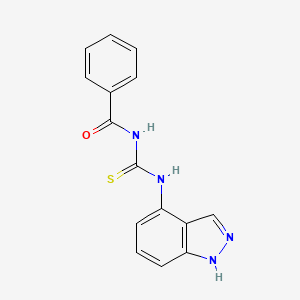

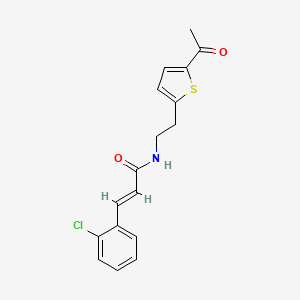
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)

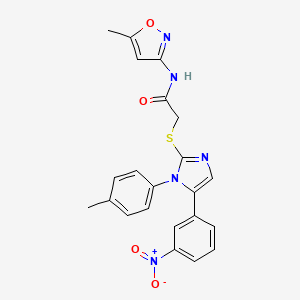
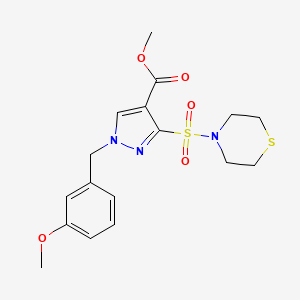

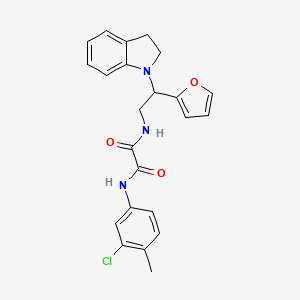
![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)